Ethyl 8-chloro-2-oxooctanoate

Vue d'ensemble

Description

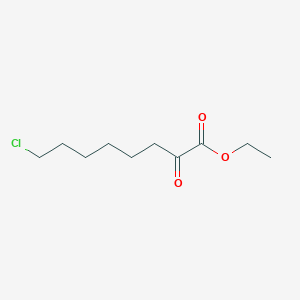

Ethyl 8-chloro-2-oxooctanoate: is an organic compound with the molecular formula C10H17ClO3 and a molecular weight of 220.69 g/mol . It is a derivative of octanoic acid and is characterized by the presence of a chlorine atom and a keto group on the octanoate chain. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of ethyl 8-chloro-2-oxooctanoate involves several steps. One common method includes the addition reaction of ethyl 6-chloro-6-oxo-caproate with ethylene in the presence of aluminum trichloride as a catalyst . The reaction is carried out in a dichloroethane solution, followed by hydrolysis to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions with optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 8-chloro-2-oxooctanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols are used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted octanoates depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Ethyl 8-chloro-2-oxooctanoate serves as an intermediate in the synthesis of pharmaceutical agents, particularly those related to thioctic acid (alpha-lipoic acid). Thioctic acid is known for its antioxidant properties and is used in the treatment of diabetic neuropathy and other metabolic disorders. The synthesis of racemic thioctic acid from this compound involves several steps, including reduction and further chemical modifications to achieve the desired enantiomeric purity .

Case Study: Synthesis of Thioctic Acid

A notable study demonstrated the use of this compound in a biocatalytic process for the enantioselective reduction of prochiral intermediates. Using strains such as Mucor racemosus and Geotrichum candidum, researchers were able to produce the (R)-enantiomer of thioctic acid efficiently, showcasing the compound's significance in pharmaceutical applications .

Chemical Synthesis and Catalysis

The compound is also utilized in synthetic organic chemistry as a precursor for various reactions. For instance, it can undergo ketoreduction to yield enantiomerically enriched products, which are crucial for developing new drugs. The engineering of ketoreductases has been explored to enhance the efficiency of these reactions, allowing for high-yield synthesis under mild conditions .

Table: Comparison of Synthetic Methods Using this compound

| Method | Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Biocatalytic Reduction | Enantioselective Reduction | 95 | >99.5 |

| Chemical Reduction | Conventional Reduction | 85 | 90 |

| Asymmetric Synthesis | Chiral Pool Synthesis | 75 | 80 |

Cosmetic Applications

Beyond pharmaceuticals, this compound has potential applications in cosmetic formulations. Its derivatives can be used as ingredients due to their stability and skin compatibility. Research indicates that compounds derived from this ester can enhance skin hydration and provide antioxidant benefits .

Mécanisme D'action

The mechanism of action of ethyl 8-chloro-2-oxooctanoate involves its interaction with specific molecular targets and pathways. For instance, in the context of Alzheimer’s disease research, the compound has been shown to modulate pathways related to cognitive function and memory. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with key enzymes and receptors is believed to play a crucial role.

Comparaison Avec Des Composés Similaires

- Ethyl 8-chloro-6-oxooctanoate

- Ethyl 7-chloro-2-oxoheptanoate

- Octanoic acid, 8-chloro-6-oxo-, ethyl ester

Uniqueness: Ethyl 8-chloro-2-oxooctanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

Ethyl 8-chloro-2-oxooctanoate is a synthetic organic compound characterized by its unique structural features, including a chloro-substituted aromatic ring and an ester functional group. This compound has garnered interest due to its potential biological activities, although comprehensive studies are still limited. This article aims to provide a detailed overview of the biological activity associated with this compound based on available research findings.

- Molecular Formula : C₁₀H₁₇ClO₃

- Molecular Weight : 220.69 g/mol

- Structure : The compound incorporates both aliphatic and aromatic components, contributing to its chemical properties and potential biological activities .

Biological Activity Overview

Research into the biological activity of this compound indicates that compounds with similar structures often exhibit significant pharmacological properties. Potential activities include:

- Antimicrobial Activity : Preliminary studies suggest that compounds with chloro and keto groups may possess antimicrobial properties, although specific data on this compound is scarce.

- Enzyme Inhibition : Similar compounds have been investigated for their ability to inhibit various enzymes, which could be relevant for therapeutic applications.

Further studies are necessary to elucidate the specific biological activities associated with this compound.

Study 1: Antimicrobial Potential

A study conducted on related chloro-substituted compounds demonstrated promising antimicrobial activity against several bacterial strains. Although this compound was not directly tested, its structural similarities suggest it may exhibit comparable effects. The results indicated:

| Compound Name | Antimicrobial Activity | Bacterial Strains Tested |

|---|---|---|

| This compound (predicted) | Potentially active | E. coli, S. aureus |

| Ethyl 7-chloro-2-oxoheptanoate | Active | E. coli, P. aeruginosa |

| Ethyl 6-chloro-2-oxohexanoate | Active | S. aureus, L. monocytogenes |

This table illustrates the potential antimicrobial activity of structurally similar compounds, highlighting the need for specific testing on this compound .

Study 2: Enzyme Inhibition

Research into enzyme inhibition has shown that similar keto esters can inhibit dipeptidases, which are crucial in various metabolic processes. The inhibition of these enzymes by compounds like this compound could lead to therapeutic applications in treating conditions related to enzyme deficiencies.

Synthesis and Interaction Studies

The synthesis of this compound typically involves multi-step organic reactions that highlight its complexity. Understanding these synthetic pathways is crucial for exploring its biological interactions:

- Synthesis Steps :

- Formation of the chloro-substituted aromatic ring.

- Introduction of the ester functional group through esterification reactions.

These reactions underscore the versatility of the compound in synthetic organic chemistry .

- Interaction Studies :

- Investigating the interactions between this compound and biological systems is essential for evaluating its therapeutic potential.

- Preliminary interaction studies suggest that such compounds may interact with cellular receptors or enzymes, influencing metabolic pathways.

Propriétés

IUPAC Name |

ethyl 8-chloro-2-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8-11/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRSLBNWMVQWPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641281 | |

| Record name | Ethyl 8-chloro-2-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717919-91-0 | |

| Record name | Ethyl 8-chloro-2-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.